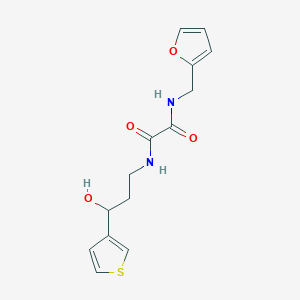

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide

Description

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a complex organic compound characterized by the presence of furan and thiophene rings, as well as an oxalamide functional group

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-12(10-4-7-21-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-20-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGHHRRVJZKSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 3-hydroxy-3-(thiophen-3-yl)propylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of furan-2-ylmethylamine and 3-hydroxy-3-(thiophen-3-yl)propylamine.

Step 2: Reaction with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The oxalamide group can be reduced to amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide group may yield primary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The oxalamide group may also play a role in binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

N1,N2-bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the thiophene ring.

N1-(furan-2-ylmethyl)-N2-(2-methylthiophen-3-yl)oxalamide: Similar structure with a methyl-substituted thiophene ring.

Uniqueness

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is unique due to the presence of both furan and thiophene rings, as well as the hydroxyl group on the propyl chain. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a complex organic compound featuring furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H16N2O4S

- Molecular Weight : 308.35 g/mol

- Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of furan and thiophene rings enhances its ability to form hydrogen bonds and π-π interactions, which can modulate the activity of these targets. This modulation can lead to significant biological effects, including:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, DPPH assays have demonstrated that derivatives containing furan and thiophene rings can effectively scavenge free radicals, suggesting a potential for therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

A study investigating the cytotoxic effects of thiophene-based compounds found that they could inhibit the growth of human leukemia cells (HL-60) by up to 90% at certain concentrations. This suggests that this compound may also possess similar anticancer properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(furan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide | Lacks thiophene ring | Reduced biological activity compared to the target compound |

| N1-(thiophen-2-ylmethyl)-N2-(3-hydroxy-3-(furan-2-yl)propyl)oxalamide | Positions of furan and thiophene swapped | Altered chemical reactivity and potential activity |

The unique combination of furan and thiophene rings in this compound enhances its binding affinity to specific molecular targets, making it a valuable candidate in medicinal chemistry .

Case Studies

- In Vitro Studies : In vitro experiments have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of proteasomal activity, leading to increased levels of pro-apoptotic factors .

- Animal Models : Preliminary studies using animal models have indicated that administration of compounds similar to this compound resulted in reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide?

The synthesis typically involves multi-step reactions starting with precursor intermediates. Key steps include:

- Coupling of oxalic acid derivatives with furan-2-ylmethylamine and 3-hydroxy-3-(thiophen-3-yl)propylamine under anhydrous conditions.

- Protection/deprotection strategies for hydroxyl and amine groups to prevent side reactions (e.g., using tert-butyldimethylsilyl (TBS) groups).

- Purification via column chromatography or recrystallization to isolate the product in high purity . Optimized conditions (e.g., room temperature for amide coupling, DMF as solvent) are critical for yields >70% .

Q. Which spectroscopic methods are optimal for confirming the structural integrity of this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify connectivity of the furan, thiophene, and oxalamide moieties .

- High-resolution mass spectrometry (HR-MS) for accurate molecular weight confirmation .

- Infrared (IR) spectroscopy to identify characteristic carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential molecular targets .

- Solubility and stability profiling in PBS or DMSO to guide formulation for downstream assays .

Advanced Questions

Q. How can computational chemistry approaches aid in predicting the reactivity of this oxalamide derivative?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic substitution at the thiophene ring or hydrogen-bonding interactions .

- Molecular docking to predict binding affinities with biological targets (e.g., enzymes like methionine aminopeptidase) .

- Solvent effect modeling (e.g., using the COSMO-RS method) to optimize reaction conditions for synthesis .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Dose-response curve normalization to account for variability in assay conditions (e.g., cell density, incubation time) .

- Meta-analysis of IC₅₀ values across multiple studies, adjusting for differences in cell lines or protocols .

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure binding kinetics and validate target engagement .

Q. How can reaction mechanisms for hydroxyl-group functionalization be elucidated?

- Kinetic isotope effect (KIE) studies to identify rate-determining steps in oxidation or esterification reactions .

- In situ FTIR or Raman spectroscopy to monitor intermediate formation during reactions .

- Isolation of reactive intermediates (e.g., using low-temperature trapping) for structural characterization .

Q. What methodologies optimize enantiomeric purity in derivatives of this compound?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers .

- Asymmetric catalysis (e.g., using Jacobsen’s catalyst) during key synthetic steps .

- Circular Dichroism (CD) spectroscopy to confirm stereochemical integrity .

Data Contradictions and Resolution

Q. How to address discrepancies in reported antitumor activity between in vitro and in vivo models?

- Pharmacokinetic profiling (e.g., plasma half-life, bioavailability) to identify metabolic instability or poor tissue penetration .

- Proteomic analysis of tumor tissues post-treatment to validate pathway modulation (e.g., apoptosis markers like caspase-3) .

- Species-specific differences in drug metabolism (e.g., cytochrome P450 activity in mice vs. humans) require cross-species validation .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, solvent ratio) .

- In-line PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of reaction progress .

- Strict QC protocols (e.g., ≥95% purity by HPLC, consistent melting point ranges) .

Methodological Innovations

Q. How to design derivatives to enhance binding affinity while maintaining aqueous solubility?

- Structure-Activity Relationship (SAR) studies focusing on:

- Hydrophilic substituents (e.g., sulfonate or PEG groups) on the propyl chain .

- Bioisosteric replacement of thiophene with pyridine to improve solubility without sacrificing affinity .

- Free-Wilson analysis to quantify contributions of individual functional groups to activity .

Q. What advanced techniques characterize supramolecular interactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.